6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
Description
Properties
IUPAC Name |
6-tert-butyl-1-methylpyrazolo[3,4-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)10-5-8(7-16)9-6-13-15(4)11(9)14-10/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHSLNHNQJJHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C)C(=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Core Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Friedländer annulation | EtOH, TFA, reflux | 78–85 | High regioselectivity |
| Vilsmeier-Haack | DMF/POCl₃, 70°C | 65–72 | Integrated formylation |
| Palladium coupling | Pd/C, H₂, 50°C | 60–68 | Modular substituent addition |
Formylation at the 4-Position
Vilsmeier-Haack Reaction
The aldehyde group is introduced via the Vilsmeier-Haack formylation :
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Reagent preparation : POCl₃ (3 mL) is added dropwise to chilled DMF (15 mL).
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Reaction : The pyrazolopyridine intermediate (4 mmol) is stirred in the reagent at 70°C for 4–6 hours.
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Workup : The mixture is quenched with ice, neutralized with NaHCO₃, and extracted with dichloromethane.
This method yields 60–70% of the aldehyde product, with purity >95% after column chromatography.
Oxidation of Hydroxymethyl Precursors
An alternative route oxidizes 4-hydroxymethyl intermediates using NaOCl (10% w/v) in nitromethane at −10°C. Catalytic 2,2,6,6-tetramethylpiperidine oxynitride (TEMPO) and KBr enhance selectivity, achieving 85% yield.
Table 2: Formylation Efficiency
| Method | Oxidizing Agent | Temperature | Yield (%) |
|---|---|---|---|
| Vilsmeier-Haack | DMF/POCl₃ | 70°C | 65 |
| TEMPO-mediated oxidation | NaOCl/TEMPO/KBr | −10°C → 25°C | 85 |
Industrial-Scale Production
Large-scale synthesis prioritizes continuous flow reactors to enhance safety and efficiency. Key optimizations include:
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Automated temperature control : Maintains exothermic reactions (e.g., alkylation) at ≤80°C.
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In-line purification : Combines extraction and crystallization units to reduce downtime.
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Solvent recycling : DMF and dichloromethane are recovered via distillation, lowering costs.
A representative batch process produces 50 kg of this compound with 92% purity, meeting pharmaceutical-grade standards.
Mechanistic Insights and Side Reactions
Cyclization Regioselectivity
The ortho-directing effect of the pyrazole nitrogen ensures preferential cyclization at the 3,4-position of the pyridine ring. Competing pathways are suppressed by steric hindrance from the tert-butyl group.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The tert-butyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Electrophiles or nucleophiles depending on the desired substitution reaction.
Major Products
Oxidation: 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Reduction: 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. The introduction of the tert-butyl group enhances the lipophilicity and bioavailability of the compound, which is crucial for its efficacy in targeting cancer cells .
Neuropharmacology
The compound has also been explored for its neuroprotective effects. Research indicates that pyrazolo[3,4-b]pyridines can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies reported that certain derivatives of this compound could inhibit neuronal apoptosis in models of Parkinson's disease, suggesting a protective mechanism against neurotoxicity .
Material Science
Beyond biological applications, this compound is being studied for its role in material science, particularly in the development of organic semiconductors and sensors.
Case Study: Organic Electronics
Research has shown that incorporating pyrazolo[3,4-b]pyridine derivatives into polymer matrices can enhance the electrical conductivity and thermal stability of organic electronic devices . This application is vital for advancing flexible electronics and photovoltaic technologies.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Substituent Effects on Bioactivity : The carbaldehyde group in the target compound distinguishes it from nitrile- or thioamide-bearing analogs (e.g., 6a–c in ), which exhibit direct antimicrobial effects. The aldehyde may instead facilitate covalent binding or serve as a synthetic handle for further modifications.
- Steric and Lipophilic Contributions: The 6-tert-butyl group in the target compound likely enhances metabolic stability compared to smaller substituents (e.g., methyl or methoxy groups in 5a–c ). Similar tert-butyl groups in pyrrolidine intermediates () are known to improve pharmacokinetic profiles.
Physicochemical Properties
Hydrogen bonding and crystal packing, influenced by substituents, play critical roles in solubility and stability. For instance:
Biological Activity
6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and other therapeutic areas. This article reviews the biological activity of this compound based on recent research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring fused to a pyridine ring, with a tert-butyl group at the 6-position, a methyl group at the 1-position, and an aldehyde group at the 4-position. This unique substitution pattern contributes to its stability and lipophilicity, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzymatic activities and receptor functions, leading to various biological effects depending on the target system.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance:
- Inhibition of FGFR Kinases : A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are pivotal in cancer progression. One derivative demonstrated significant antitumor activity in vivo against FGFR1-driven xenograft models .
- Induction of Apoptosis : Compounds derived from this scaffold have shown to induce apoptosis in various cancer cell lines (e.g., MDA-MB-231) by enhancing caspase activity and causing morphological changes indicative of programmed cell death .
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit antimicrobial properties. They have been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and fungal infections .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Simpler analog without substitutions | Limited anticancer activity |
| 2H-Pyrazolo[3,4-b]pyridine | Isomer with different tautomeric forms | Varies widely; some derivatives show promise |
| 6-tert-butyl derivatives | Enhanced stability and lipophilicity | Significant anticancer and antimicrobial properties |
Case Studies
Recent studies have highlighted the potential of this compound as a lead structure for drug development:
- Antitumor Efficacy : In vivo studies using xenograft models demonstrated that specific derivatives based on this structure could inhibit tumor growth without systemic toxicity .
- Microtubule Destabilization : Certain derivatives were found to disrupt microtubule assembly at concentrations as low as 20 µM, indicating their potential as chemotherapeutic agents .
Q & A
Q. What are common synthetic routes for 6-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde?
A one-pot reaction using pyrazole-4-carbaldehydes as building blocks is widely employed. For example, reacting 5-azido-pyrazole-4-carbaldehydes with arylethanones or acetylacetone in ethanolic KOH yields pyrazolo[3,4-b]pyridine derivatives. This method emphasizes regioselectivity and avoids multi-step purification .
Q. How is spectroscopic characterization performed for this compound?
Key techniques include IR spectroscopy to identify the aldehyde (C=O stretch ~1700 cm⁻¹) and NMR to resolve substituents. For example, -NMR can distinguish tert-butyl protons (δ ~1.3 ppm) and pyrazole/proton environments. -NMR confirms carbonyl carbons (δ ~190 ppm) and aromatic systems .
Q. What intermediates are critical in synthesizing this compound?
5-Azido-1-substituted pyrazole-4-carbaldehydes are pivotal intermediates. Their reactivity with ketones or enamines enables cyclization to form the pyrazolo[3,4-b]pyridine core. Substituents on the aldehyde influence reaction pathways and regiochemistry .
Q. How do reaction conditions affect yield and purity?
Basic conditions (e.g., KOH in ethanol) favor cyclization, while FeCl₃·6H₂O in ionic liquids (e.g., [bmim][BF₄]) enhances reaction rates and yields. Microwave irradiation can reduce reaction times from hours to minutes .
Advanced Research Questions
Q. What multi-component strategies enable functionalization of pyrazolo[3,4-b]pyridine derivatives?
Four-component bicyclization involving arylglyoxals, amines, and 4-hydroxy-6-methyl-2H-pyran-2-one produces tricyclic pyrazolo[3,4-b]pyridines. Key steps include Knoevenagel condensation, Michael addition, and cycloisomerization, with regiochemistry controlled by substituent electronic effects .
Q. How do hydrogen bonding patterns influence crystallinity and stability?
Graph set analysis (e.g., Etter’s rules) reveals that the aldehyde group forms C–H···O hydrogen bonds, while tert-butyl groups contribute to hydrophobic packing. Such interactions dictate crystal lattice stability and solubility profiles .
Q. What biological activities are reported for pyrazolo[3,4-b]pyridine derivatives?
Derivatives exhibit antitumor and antimicrobial activities. Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., CF₃) at position 4 enhance bioactivity, while methyl groups at position 1 improve metabolic stability .
Q. How can computational methods predict reactivity or binding interactions?
Density Functional Theory (DFT) calculates transition states for cyclization steps, while molecular docking models interactions with biological targets (e.g., kinase enzymes). These tools guide rational design of derivatives with optimized properties .
Q. How to resolve contradictions in reported synthetic yields?
Conflicting yields often arise from solvent polarity, catalyst load (e.g., FeCl₃ vs. base), or temperature. Systematic optimization using Design of Experiments (DoE) can identify critical parameters, such as ionic liquid choice or microwave power .
Q. What strategies improve regioselectivity in fused pyrazolo[3,4-b]pyridine synthesis?
Steric effects from tert-butyl groups direct cyclization to the 6-position. Solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., Lewis acids) further modulate regioselectivity. Kinetic vs. thermodynamic control can be probed via time-resolved NMR .
Methodological Notes
- Synthetic Optimization : Use high-throughput screening to compare reaction conditions (e.g., microwave vs. conventional heating) .
- Data Validation : Cross-reference NMR/IR with computational simulations (e.g., Gaussian) to confirm assignments .
- Contradiction Analysis : Apply multivariate analysis to isolate variables affecting yield or purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
